Asperugin B

Vue d'ensemble

Description

La méthylméthaqualone est un dérivé de la quinazolinone et un analogue de la méthaqualone. Elle possède des propriétés sédatives et hypnotiques similaires à celles de son composé parent, la méthaqualone, en raison de son activité agoniste au niveau du sous-type β du récepteur de l’acide gamma-aminobutyrique A. La méthylméthaqualone est environ trois fois plus puissante que la méthaqualone dans les modèles animaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la méthylméthaqualone implique la méthylation de la méthaqualone. Le processus comprend généralement les étapes suivantes :

Formation de la 2-méthyl-3-(2’,4’-diméthylphényl)-4-oxo-3,4-dihydroquinazoline : Ceci est obtenu en faisant réagir la 2,4-diméthylaniline avec le méthyl anthranilate en présence d’un agent déshydratant.

Cyclisation : Le produit intermédiaire subit une cyclisation pour former la structure de la quinazolinone.

Méthodes de production industrielle : Les méthodes de production industrielle de la méthylméthaqualone ne sont pas bien documentées en raison de son statut de substance contrôlée. Les principes généraux de la synthèse organique à grande échelle, tels que l’optimisation des conditions de réaction et des processus de purification, seraient applicables.

Analyse Des Réactions Chimiques

Structural Identification and Spectroscopic Data

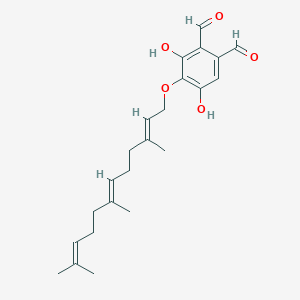

Asperugin B (C₂₃H₃₀O₅) is a prenylated phenolic compound with a pentasubstituted benzene core and a farnesyl side chain. Its structure was resolved using:

Table 1: Key NMR Assignments for this compound

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Correlation (HMBC) |

|---|---|---|---|

| C-5 | 7.17 (s) | 117.6 | C-4, C-6 |

| C-7 | 10.73 (s) | 196.5 | C-5, C-9 |

| C-8 | 10.11 (s) | 193.1 | C-1′, C-2′ |

| C-3′ | - | 132.3 | H-2′, H-4′ |

Reactivity and Functional Groups

The compound’s reactivity is influenced by:

-

Aldehyde Groups : At C-7 and C-8, which may participate in nucleophilic addition or redox reactions.

-

Farnesyl Chain : Contains conjugated double bonds (C-2′/C-3′ and C-6′/C-7′) with E-configurations, confirmed by NOE correlations . These moieties suggest potential for oxidative degradation or cyclization under specific conditions.

Herbicidal Activity

This compound was evaluated for bioactivity against weed species:

-

Targets : Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed).

-

Results : Exhibited moderate inhibitory effects on root and shoot growth at 200 μg/mL, though less potent than sydonic acid (compound 6 ) .

Table 2: Herbicidal Activity of this compound

| Weed Species | Target | Inhibition Rate (%) |

|---|---|---|

| E. crusgalli | Roots | 45.2 |

| E. crusgalli | Shoots | 38.7 |

| A. retroflexus | Seedlings | <20 |

Biosynthetic Context

While this compound’s biosynthesis pathway remains uncharacterized, its structural similarity to other asperugin analogues suggests a polyketide origin with post-prenylation modifications. Related Aspergillus species employ non-reducing polyketide synthases (PKS) for analogous metabolites .

Analytical Techniques

Key methods for studying this compound’s reactivity include:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Properties

Asperugin B has shown promising anticancer activity. Studies have indicated that it possesses moderate antiproliferative effects against several tumor cell lines. For instance, research on isoindole alkaloids from A. nidulans demonstrated that compounds like this compound can inhibit cancer cell growth, making them potential candidates for cancer therapy . The exploration of its mechanism of action is ongoing, with molecular docking studies revealing interactions with key enzymes involved in cancer progression .

1.2 Antimicrobial Activity

this compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria and fungi. Research has highlighted its effectiveness in inhibiting the growth of various microbial strains, including Bacillus subtilis and Escherichia coli. This suggests its potential use as a natural antimicrobial agent in pharmaceuticals and food preservation .

1.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies utilizing in vitro models have shown that this compound can modulate inflammatory pathways, indicating its potential application in treating inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity

Recent studies have focused on the herbicidal potential of this compound and its analogues. In bioassays conducted on weed species such as Echinochloa crusgalli and Amaranthus retroflexus, this compound demonstrated significant inhibitory effects on seedling growth, suggesting its utility as a natural herbicide . This application could be particularly beneficial in sustainable agriculture practices aimed at reducing chemical herbicide usage.

Biotechnological Applications

3.1 Genetic Engineering and Metabolite Production

The genetic manipulation of A. nidulans to enhance the production of this compound has been a significant area of research. Techniques such as CRISPR-Cas9 are being employed to activate dormant biosynthetic gene clusters that are responsible for the production of secondary metabolites like this compound . This approach not only increases yield but also facilitates the discovery of new bioactive compounds.

3.2 Bioprospecting for Novel Compounds

this compound serves as a model compound for bioprospecting efforts aimed at discovering new metabolites with therapeutic potential. Its structural characteristics make it an attractive target for further chemical modifications to enhance efficacy and reduce toxicity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Martínez-Luis et al., 2012 | Identified antileishmanial and anticancer activities of Aspergillus metabolites | Highlights the therapeutic potential of fungal compounds |

| Shah et al., 2022 | Explored pharmacological profiling using LC-QToF-MS | Provides insights into the metabolic diversity and applications in drug discovery |

| Klejnstrup et al., 2023 | Investigated herbicidal activities of Asperugin analogues | Suggests new avenues for natural herbicide development |

Mécanisme D'action

La méthylméthaqualone agit comme un agoniste au niveau du sous-type β du récepteur de l’acide gamma-aminobutyrique A, renforçant les effets inhibiteurs de l’acide gamma-aminobutyrique dans le cerveau. Cela se traduit par des effets sédatifs, hypnotiques et anxiolytiques. Le composé possède également une certaine activité au niveau d’autres sous-types de récepteurs de l’acide gamma-aminobutyrique A .

Composés similaires :

Méthaqualone : Le composé parent, avec des propriétés sédatives et hypnotiques similaires.

Étaqualone : Un autre dérivé de la quinazolinone avec des effets pharmacologiques similaires.

2-Méthoxyqualone : Un analogue récemment découvert avec des propriétés similaires.

Unicité : La méthylméthaqualone est unique en raison de sa puissance supérieure par rapport à la méthaqualone et de son activité spécifique au niveau du sous-type β du récepteur de l’acide gamma-aminobutyrique A. ses effets pro-convulsifs le rendent particulièrement dangereux s’il est pris à des doses excessives .

Comparaison Avec Des Composés Similaires

Methaqualone: The parent compound, with similar sedative and hypnotic properties.

Etaqualone: Another quinazolinone derivative with similar pharmacological effects.

2-Methoxyqualone: A recently discovered analogue with similar properties.

Uniqueness: Methylmethaqualone is unique due to its higher potency compared to methaqualone and its specific activity at the β subtype of the gamma-aminobutyric acid A receptor. its pro-convulsive effects make it particularly hazardous if taken in excessive doses .

Activité Biologique

Asperugin B is a bioactive compound produced by various species of the genus Aspergillus, particularly Aspergillus rugulosus. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Overview of this compound

This compound is classified as a secondary metabolite, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. These metabolites often possess significant biological activities, making them valuable in various fields such as pharmaceuticals and agriculture. This compound has garnered attention due to its potential therapeutic effects and its role in plant protection.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both bacteria and fungi. For instance:

- Antibacterial Activity : this compound has shown effectiveness against several bacterial strains, including Bacillus subtilis and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the range of 6.3–100 μg/mL .

- Antifungal Activity : It also demonstrates antifungal properties against various fungi, contributing to its potential use as a natural fungicide .

Antitumor Activity

Studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For example, it has been tested against several human cancer cell lines, showing varying degrees of effectiveness:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12.04 |

| HeLa | 4.77 |

| HCT-116 | 33.05 |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, research suggests several pathways:

- Inhibition of Cell Wall Synthesis : Similar to other antifungal agents, this compound may disrupt fungal cell wall integrity, leading to cell lysis.

- Interference with Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic processes within target organisms, thereby exerting its antimicrobial effects .

Case Studies and Research Findings

- Cocultivation Studies : In a study involving cocultivation with Epicoccum dendrobii, significant alterations in secondary metabolite production were observed in Aspergillus nidulans, leading to increased levels of aspernidine-type compounds, including this compound. This indicates that environmental factors can influence the biosynthesis of bioactive compounds .

- Herbicidal Activity : Recent research has identified herbicidal properties of Asperugin analogues. In bioassays conducted on seedlings of Echinochloa crusgalli and Amaranthus retroflexus, this compound demonstrated moderate inhibitory effects on root and shoot growth, suggesting its potential application as a natural herbicide .

Propriétés

IUPAC Name |

3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBSZUYIWDXRKO-XURGJTJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14522-05-5 | |

| Record name | Asperugin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.